

# understanding the fluorescence spectra of Rhodamine 110

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rhodamine 110

Cat. No.: B1680600

[Get Quote](#)

An In-depth Technical Guide to the Fluorescence Spectra of **Rhodamine 110**

## Introduction

**Rhodamine 110** (R110) is a highly fluorescent dye belonging to the rhodamine family of xanthene dyes. Characterized by its brilliant green fluorescence, high quantum yield, and photostability, R110 serves as a fundamental building block for a wide array of fluorescent probes.<sup>[1]</sup> It is extensively utilized by researchers, scientists, and drug development professionals, particularly as a reporter molecule in enzyme activity assays.<sup>[2][3]</sup> Upon enzymatic cleavage from a quenched substrate, **Rhodamine 110** is released, producing a strong fluorescent signal that allows for the sensitive quantification of enzyme kinetics.<sup>[4]</sup> This guide provides a comprehensive overview of the core spectroscopic properties of **Rhodamine 110**, details the factors influencing its fluorescence, and presents standardized experimental protocols for its spectral analysis.

## Core Spectroscopic Properties

The fluorescence of **Rhodamine 110** is defined by several key quantitative parameters. These properties are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results. The data presented below represents typical values, which can vary based on the specific solvent and pH conditions.

| Property                                     | Value                                 | Solvent/Conditions        | Source(s) |
|----------------------------------------------|---------------------------------------|---------------------------|-----------|
| Excitation Maximum ( $\lambda_{\text{ex}}$ ) | ~496 - 502 nm                         | Methanol / Aqueous Buffer | [2][5][6] |
| Emission Maximum ( $\lambda_{\text{em}}$ )   | ~520 - 522 nm                         | Methanol / Aqueous Buffer | [5][7]    |
| Molar Extinction Coefficient ( $\epsilon$ )  | ~80,000 $\text{cm}^{-1}\text{M}^{-1}$ | Aqueous Solution          | [3]       |
| Fluorescence Quantum Yield ( $\Phi$ )        | High (e.g., ~0.80 for variants)       | Varies with solvent       | [8]       |
| Molecular Weight                             | 366.8 g/mol                           | N/A                       | [2]       |

## Factors Influencing Fluorescence Spectra

The fluorescence emission of **Rhodamine 110** is not static; it is highly sensitive to its immediate chemical environment. Understanding these influences is critical for the accurate and reproducible application of R110-based probes.

- pH: The fluorescence of many rhodamine derivatives is pH-dependent.[9] This is often due to the equilibrium between a fluorescent, open quinone form and a non-fluorescent, colorless spirolactam form.[10] While **Rhodamine 110** itself is fluorescent across a range of pH values, its derivatives, particularly those used in enzyme assays, are engineered to exploit this pH-sensitive mechanism. For instance, probes can be designed to remain in the non-fluorescent state until an enzymatic reaction alters the local structure, forcing the dye into its fluorescent form.[1]
- Solvent Polarity: The polarity of the solvent can significantly influence the positions of the excitation and emission maxima, a phenomenon known as solvatochromism.[11][12] Generally, changes in solvent polarity can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the spectral peaks.[13] Studies have shown that the two-photon absorption cross-sections of rhodamine dyes are consistently higher in nonpolar solvents.[11]

- Concentration: At high concentrations, the fluorescence intensity of **Rhodamine 110** can decrease due to quenching effects and the inner filter effect. Self-quenching occurs when fluorophore molecules in an excited state are deactivated upon collision with ground-state molecules. The inner filter effect arises when high concentrations of the dye absorb a significant portion of the excitation light or reabsorb the emitted fluorescence, leading to distorted spectra and non-linear intensity readings.

## Experimental Protocols

### Protocol 1: Measurement of Rhodamine 110 Fluorescence Spectrum

This protocol outlines the standard procedure for measuring the excitation and emission spectra of **Rhodamine 110** using a spectrofluorometer.

#### 1. Materials and Equipment:

- Rhodamine 110** (chloride salt)[\[2\]](#)
- Solvent (e.g., Dimethyl sulfoxide (DMSO) for stock, Phosphate-Buffered Saline (PBS) or methanol for working solution)[\[2\]](#)
- Spectrofluorometer
- Quartz or methacrylate cuvettes (1 cm path length)
- Calibrated micropipettes

#### 2. Procedure:

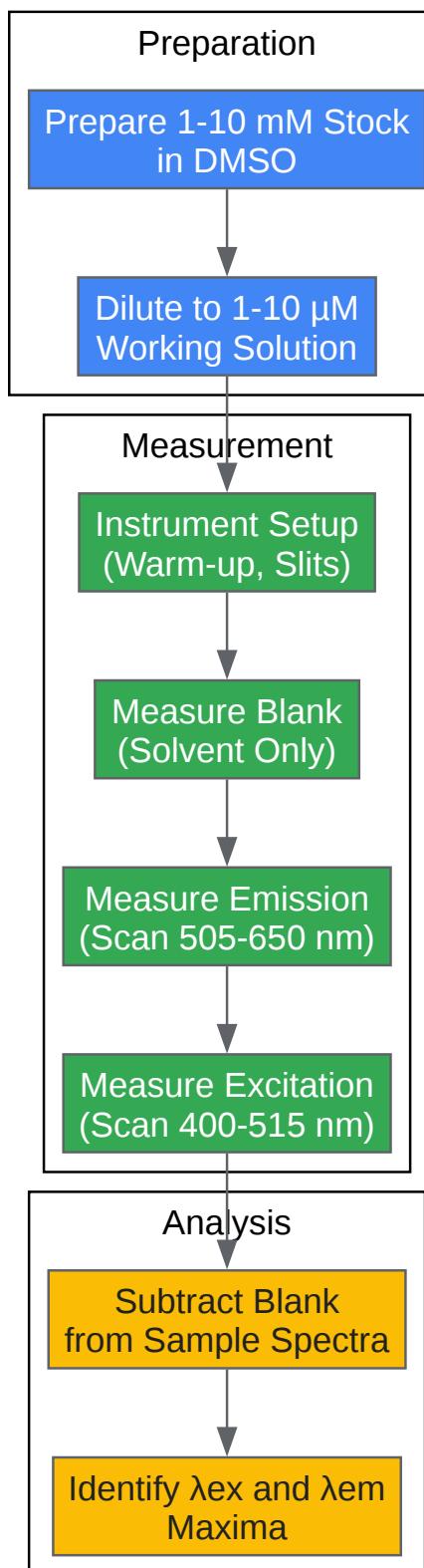
- Stock Solution Preparation: Prepare a 1-10 mM stock solution of **Rhodamine 110** by dissolving the crystalline solid in a suitable organic solvent like DMSO.[\[14\]](#) Store this solution at -20°C, protected from light.[\[2\]](#) Note that aqueous solutions are not recommended for long-term storage.[\[2\]](#)
- Working Solution Preparation: Dilute the stock solution in the desired experimental solvent (e.g., PBS, ethanol, methanol) to a final concentration in the low micromolar to nanomolar

range (e.g., 1-10  $\mu$ M).[14] The optimal concentration should be low enough to avoid inner filter effects.

- Instrument Setup:

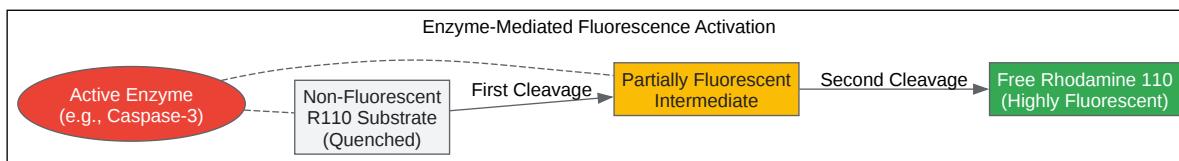
- Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
- Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

- Blank Measurement: Fill a cuvette with the solvent used for the working solution. Place it in the spectrofluorometer and record a blank scan for both excitation and emission to measure background fluorescence and Raman scattering from the solvent.


- Emission Spectrum Measurement:

- Set the excitation wavelength to the known maximum (e.g., 498 nm).
- Scan the emission monochromator across a range that covers the expected emission peak (e.g., 505 nm to 650 nm).

- Excitation Spectrum Measurement:


- Set the emission wavelength to the known maximum (e.g., 521 nm).[15]
- Scan the excitation monochromator across a range that covers the expected excitation peak (e.g., 400 nm to 515 nm).

- Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of **Rhodamine 110**. The peak of the corrected excitation and emission spectra represents the respective maxima.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for measuring **Rhodamine 110** fluorescence spectra.

## Application in Enzyme Activity Assays

A primary application of **Rhodamine 110** is in the creation of highly sensitive fluorogenic substrates for detecting enzyme activity, such as that of caspases during apoptosis.<sup>[2]</sup> In this context, two substrate moieties (e.g., peptides) are linked to the two amino groups of R110, forming a non-fluorescent bis-amide derivative.<sup>[4]</sup> The bulky substrate groups effectively quench the fluorescence of the R110 core. When the target enzyme is present and active, it cleaves the substrate moieties. The cleavage of the first substrate leads to a partially fluorescent mono-amide intermediate, and the subsequent cleavage of the second substrate releases the free **Rhodamine 110**, resulting in a dramatic increase in fluorescence intensity.<sup>[4]</sup> This "turn-on" mechanism provides a high signal-to-noise ratio for detecting enzymatic activity in real-time.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymchem.com [cdn.caymchem.com]
- 3. Rhodamine 110 \*CAS 13558-31-1\* | AAT Bioquest [aatbio.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Rho 110/Rhodamine 110 FluoroFinder [app.fluorofinder.com]
- 7. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Are rhodamines pH-dependent? | AAT Bioquest [aatbio.com]
- 10. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes [mdpi.com]
- 11. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rhodamine 110 | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [understanding the fluorescence spectra of Rhodamine 110]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680600#understanding-the-fluorescence-spectra-of-rhodamine-110]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)